(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-9(4-8)7(6-12)5-10-11/h2-5,12H,6H2,1H3 |
InChI Key |
BAXHQYLVBXPBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol generally follows a multi-step approach involving:
- Construction of the pyrazolo[1,5-a]pyridine core.
- Introduction of the methoxy group at the 5-position.
- Functionalization at the 3-position to install the hydroxymethyl group.
Key Synthetic Routes
Cyclization and Methoxylation
- Starting Material: Pyrazolo[1,5-a]pyridin-5-ol or a suitable hydroxylated precursor.
- Methoxylation: The 5-hydroxy group is methylated using methylating agents such as iodomethane (CH3I) under basic conditions (e.g., potassium carbonate or sodium hydroxide) to yield 5-methoxypyrazolo[1,5-a]pyridine.
- Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetone, at room temperature or slightly elevated temperatures to optimize yield.
- Yield: High yields are reported when reaction parameters are optimized, often exceeding 80%.
Introduction of the Hydroxymethyl Group at the 3-Position
- Approach 1: Direct Functionalization
- Electrophilic substitution or lithiation at the 3-position followed by reaction with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
- This step may require protection/deprotection strategies to avoid side reactions.
- Approach 2: Use of Precursor with a Leaving Group
- Starting from 3-halopyrazolo[1,5-a]pyridine derivatives, nucleophilic substitution with formaldehyde equivalents or hydroxymethyl anions can be performed.
- Reaction Conditions: Mild bases and controlled temperatures to prevent decomposition.
- Purification: Column chromatography or recrystallization to isolate the pure hydroxymethyl derivative.
Industrial Scale Considerations
- Scale-Up: Industrial synthesis involves bulk reagents and optimized reactor conditions (temperature, pressure, stirring) to maintain consistent product quality.
- Process Optimization: Use of continuous flow reactors or microwave-assisted synthesis to improve reaction rates and yields.
- Safety and Environmental Aspects: Use of greener solvents and minimizing hazardous reagents like methyl iodide by exploring alternative methylation methods (e.g., dimethyl sulfate or methyl triflate) where applicable.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pyrazole + Pyridine precursors, base | 75-90 | Formation of pyrazolo[1,5-a]pyridine core |
| 2 | Methoxylation | Iodomethane, K2CO3, DMF, RT to 50°C | 80-95 | Methylation of 5-hydroxy group |
| 3 | Hydroxymethylation | Formaldehyde, base (NaH, KOH), solvent (THF) | 60-85 | Introduction of -CH2OH at 3-position |
| 4 | Purification | Column chromatography or recrystallization | - | Ensures high purity for research use |
Detailed Research Findings
- Mechanistic Insights: The methoxylation proceeds via nucleophilic substitution where the phenolic oxygen attacks the methylating agent, facilitated by the base.
- Selectivity: The reaction conditions are tuned to avoid over-alkylation or side reactions on the pyridine nitrogen.
- Hydroxymethylation Challenges: The 3-position is less reactive; thus, directed lithiation or halogen-metal exchange is often employed to activate this site before hydroxymethyl introduction.
- Alternative Routes: Some studies explore the use of protected intermediates or multi-component reactions to streamline synthesis.
- Analytical Characterization: Products are confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to verify substitution patterns and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the ring system.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic System Variations
(a) Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Example: 3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j, ) Structural difference: Pyrimidinone ring (N-atoms at positions 1, 3, and 5) replaces the pyridine ring. Functional impact: The ketone at position 7 reduces hydrogen-bond donor capacity compared to the methanol group in the target compound. Molecular weight: ~323.3 g/mol (higher due to phenyl and pyrimidinone groups) .
(b) Pyrazolo[1,5-b]pyridazine Derivatives
- Example: 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone () Structural difference: Pyridazine ring (two adjacent N-atoms) instead of pyridine. Molecular weight: 191.19 g/mol (simpler substituents) .
Substituent Modifications
(a) Methanol vs. Piperazinyl-Methyl Groups
- Example: [4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridin-3-yl]methanol () Structural difference: A piperazinyl-methyl group replaces the 5-methoxy group. Functional impact: Increased molecular weight (356.85 g/mol) and hydrogen-bond acceptors (4 vs. 2). Pharmacokinetics: The 4-chlorophenylpiperazine moiety enhances GPCR binding but may reduce blood-brain barrier penetration .
(b) Triazole and Triazine Hybrids
- Example: (5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (10a, ) Structural difference: Triazole and triazine rings introduce bulkier, electron-deficient regions.
Functional Group Effects
Key Observations:
Methanol Group: Enhances solubility and target interaction via hydrogen bonding (e.g., GPCR binding in ).
Methoxy vs. Bulky Groups : The 5-methoxy group in the target compound balances lipophilicity (XLogP ~1.5) better than bulkier substituents (e.g., piperazinyl-methyl in , XLogP 2.2).
Heterocyclic Core : Pyrazolo-pyridines (target) show higher metabolic stability than pyridazine or triazine hybrids due to reduced ring strain .
Research Implications
- Medicinal Chemistry: The target compound’s methanol group is critical for optimizing solubility and target engagement, as seen in GPCR-binding analogs .
- Synthetic Feasibility: Methanol-containing pyrazolo-pyridines (e.g., ) are synthesized via nucleophilic substitution or oxidation, whereas ketone derivatives () require condensation or cyclization .
- Biological Activity: Pyrazolo-pyridines with hydrogen-bond donors (e.g., methanol) show promise in CNS drug development, while bulkier analogs () may target peripheral receptors .
Biological Activity
(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyridine core with a methanol substituent at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its role as a kinase inhibitor, particularly against human kinases involved in cancer pathways. The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyridine derivatives possess potent inhibitory effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol | HeLa | 10.2 | Apoptosis induction |
| 5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol | MCF-7 | 8.4 | Cell cycle arrest |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
These results highlight its potential application in treating infections caused by resistant bacterial strains.
Study on Antituberculosis Activity
A study focused on pyrazolo[1,5-a]pyridine derivatives found that modifications at the 3-position significantly enhanced activity against Mycobacterium tuberculosis. The study reported that compounds similar to this compound exhibited low MIC values against drug-resistant strains of Mtb, suggesting that further exploration of this compound could yield effective antitubercular agents .
Pharmacokinetic Properties
In pharmacokinetic studies, this compound demonstrated favorable absorption and distribution characteristics in animal models. Its bioavailability was assessed using standard pharmacokinetic parameters, indicating potential for oral administration in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
